molecular formula C17H22N4O2 B8092089 Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Cat. No.: B8092089
M. Wt: 314.4 g/mol
InChI Key: KSXHSPWYEXRMGJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazole core linked to a piperazine ring via a carboxylate ester group. Its molecular formula is C₁₇H₂₀N₄O₂, with a molecular weight of 312.37 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active agents targeting neurological, antimicrobial, and metabolic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(5-methyl-2-phenylpyrazol-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-23-17(22)20-11-9-19(10-12-20)16-13-14(2)18-21(16)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXHSPWYEXRMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The 3-methyl-1-phenyl-1H-pyrazole moiety is typically synthesized via cyclization of β-keto esters or diketones with phenylhydrazine. For example, 1-acetoacetyl-4-tert-butoxycarbonylpiperazine reacts with phenylhydrazine in the presence of methanesulfonic acid to form the pyrazole ring. The reaction proceeds at elevated temperatures (80–100°C) under anhydrous conditions, yielding the intermediate 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine .

StepReagentsTemperatureSolventYield
CyclizationPhenylhydrazine, MeSO₃H80–100°CToluene68%
DeprotectionTFA20–25°CDCM92%
EthylationEthyl chloroformate, Et₃N0–5°CTHF75%

Alternative Pathways Avoiding Hazardous Reagents

Lawesson’s Reagent-Mediated Cyclization

To circumvent toxic solvents like pyridine, recent patents employ Lawesson’s reagent for cyclization. A compound of Formula V (1-acetoacetyl-piperazine derivative) undergoes cyclization with Lawesson’s reagent in toluene at 50–55°C. This method eliminates phosphorus oxychloride, reducing byproduct formation and improving purity (≥98% by HPLC). Post-cyclization, ethylation is performed similarly, with yields comparable to traditional methods.

Solvent Optimization

Industrial-scale processes prioritize solvents like toluene over pyridine due to toxicity concerns. For example, washing steps use aqueous sodium bicarbonate (60 g in 600 mL H₂O) to neutralize acidic byproducts, followed by concentration under reduced pressure at 50°C. This approach reduces residual solvent levels to <0.1% as per ICH guidelines.

Hybrid Synthesis for Complex Derivatives

MethodAdvantagesLimitations
Traditional CyclizationHigh yields (68–75%)Uses hazardous reagents (TFA, pyridine)
Lawesson’s ReagentEco-friendly, high purityLonger reaction times (6–8 hrs)
Pyrimidine CouplingModular for derivativesLower yields (~50%)

Industrial-Scale Purification Strategies

Crystallization Techniques

Post-synthesis, the crude product is purified via recrystallization. For instance, cooling the reaction mixture to 0–5°C in toluene induces crystallization of the acetate salt, which is filtered and dried at 40–45°C. This step achieves >99% purity, critical for pharmaceutical intermediates.

Aqueous Workup

Organic layers are washed with brine (3 × 200 mL) and deionized water to remove residual acids and bases. Concentration under atmospheric pressure at 100–110°C reduces solvent volume by 80%, facilitating subsequent steps.

Mechanistic Insights and Byproduct Control

Side Reactions

Common byproducts include:

  • N-Acetyl derivatives : Formed via over-acetylation during ethylation. Mitigated by controlled reagent addition at 0–5°C.

  • Dimerization : Occurs at high concentrations. Dilute conditions (0.1–0.5 M) suppress this.

Analytical Validation

Patents report HPLC purity data using a C18 column (UV detection at 254 nm). The target compound elutes at 8.2 min with a mobile phase of acetonitrile/water (70:30) .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate has the molecular formula C17H22N4O2C_{17}H_{22}N_{4}O_{2} and a molecular weight of approximately 314.39 g/mol. Its structure features a piperazine ring, which is known for its role in pharmacology due to its ability to interact with various biological targets.

Antidepressant Activity

Case studies have shown that derivatives of piperazine compounds exhibit antidepressant effects. This compound has been investigated for its potential to modulate serotonin pathways, which are crucial in mood regulation. Research indicates that similar compounds can enhance serotonergic transmission, leading to improved mood and reduced anxiety levels .

Anticancer Properties

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. The pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer progression. Preliminary in vitro assays suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action and efficacy .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of piperazine derivatives. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Building Block in Organic Synthesis

Due to its unique structural features, this compound serves as a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, particularly those aimed at developing new therapeutic agents .

Data Summary Table

Application AreaFindings/NotesReferences
Antidepressant ActivityModulates serotonin pathways; enhances mood
Anticancer PropertiesExhibits cytotoxic effects on cancer cell lines
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Synthetic ApplicationsValuable building block for organic synthesis

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for other heterocycles, allowing the compound to modulate the activity of its targets. The piperazine ring can enhance the compound’s binding affinity and selectivity by providing additional points of interaction with the target.

Comparison with Similar Compounds

tert-Butyl 4-(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Piperazine-1-Carboxylate

  • Molecular Formula : C₁₉H₂₆N₄O₂
  • Molecular Weight : 342.44 g/mol .
  • Synthesis: Prepared via Boc-protected piperazine coupling with 5-chloro-3-methyl-1-phenyl-1H-pyrazole . Safety: Classified as acutely toxic (oral, Category 4) and a skin irritant (Category 2) .

Ethyl 4-(2,3,4-Trimethoxybenzyl)Piperazine-1-Carboxylate

  • Molecular Formula : C₁₇H₂₆N₂O₅
  • Molecular Weight : 338.40 g/mol .
  • Key Differences :
    • Substitution of the pyrazole ring with a trimethoxybenzyl group enhances lipophilicity, likely improving blood-brain barrier penetration.
    • Application : Used as an impurity reference standard in cardiovascular drugs like Trimetazidine .

Ethyl 4-[1-(4-Fluorophenyl)-2,5-Dioxopyrrolidin-3-yl]Piperazine-1-Carboxylate

  • Molecular Formula : C₁₈H₂₂FN₃O₄
  • Molecular Weight : 363.39 g/mol .
  • Structural Impact: The dioxopyrrolidin moiety adds rigidity, which may reduce conformational flexibility compared to the pyrazole derivative.

Ethyl 4-{[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-yl]Methyl}Piperazine-1-Carboxylate

  • Molecular Formula : C₁₁H₁₅F₃N₄O₃
  • Molecular Weight : 308.26 g/mol .
  • Key Differences: Replacement of pyrazole with a trifluoromethyl-oxadiazole ring enhances metabolic stability and lipophilicity.

Physicochemical Comparisons

Property Target Compound tert-Butyl Analog Trimethoxybenzyl Derivative
Molecular Weight 312.37 g/mol 342.44 g/mol 338.40 g/mol
LogP (Predicted) ~2.5 ~3.1 ~3.8
Solubility Moderate in polar solvents Low due to tert-butyl Low (high lipophilicity)

Biological Activity

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS: 1637223-69-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological properties.

  • Molecular Formula : C17H22N4O2
  • Molecular Weight : 314.39 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent attachment to the piperazine moiety. The structural configuration allows for various substitutions that can enhance its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have shown inhibitory effects against key oncogenic targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These compounds are being explored for their potential in cancer therapeutics due to their ability to inhibit tumor cell proliferation and induce apoptosis .

Anti-inflammatory Properties

Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivatives have demonstrated notable anti-inflammatory effects. In studies utilizing carrageenan-induced rat paw edema models, these compounds exhibited significant inhibition of inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) . The selectivity for COX enzymes (COX-1 and COX-2) further supports their potential as anti-inflammatory agents with reduced gastrointestinal toxicity compared to traditional NSAIDs.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro assays against various bacterial strains showed promising results, indicating that it may disrupt bacterial cell membranes, leading to cell lysis . Additionally, studies on antifungal efficacy against phytopathogenic fungi revealed moderate to excellent activities, suggesting its potential application in agricultural settings .

Case Studies

Study Findings
Antitumor Evaluation Inhibition of BRAF(V600E) with IC50 values indicating significant antitumor activity.
Anti-inflammatory Assessment Demonstrated a reduction in edema in animal models with a selectivity index favoring COX inhibition.
Antibacterial Activity Effective against multiple strains with mechanisms involving membrane disruption.

Structure–Activity Relationship (SAR)

The SAR analysis of Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivatives indicates that modifications on the pyrazole ring can significantly influence biological activity. For instance:

  • Substituent Variations : Different aryl groups on the pyrazole ring can enhance potency against specific targets.
  • Piperazine Modifications : Alterations in the piperazine moiety affect solubility and bioavailability, impacting overall efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
Reactant of Route 2
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Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

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